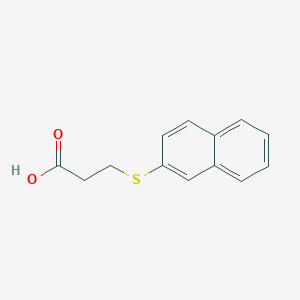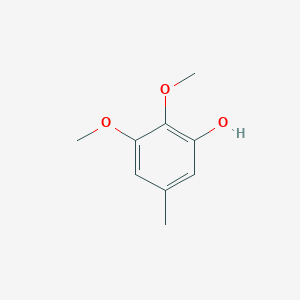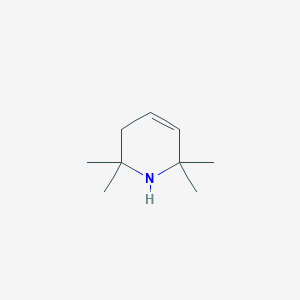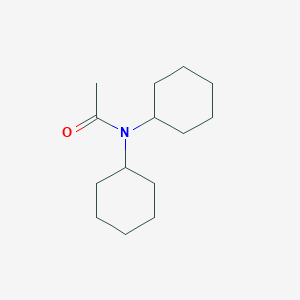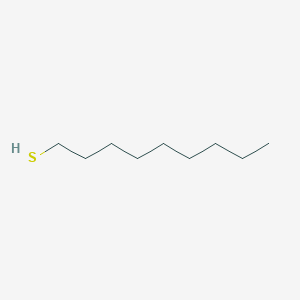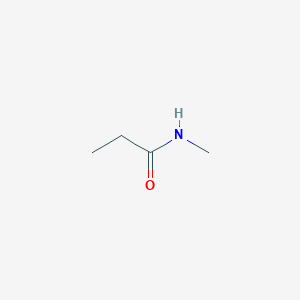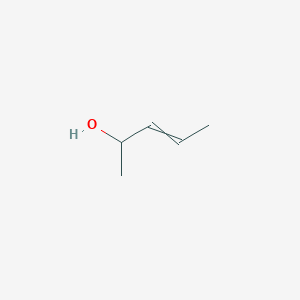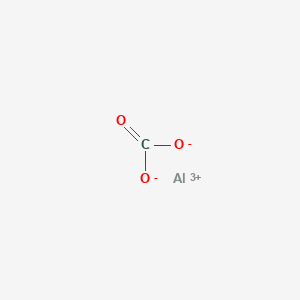
Aluminium carbonate,basic
Übersicht
Beschreibung
Synthesis Analysis
The basic aluminum sulfate was dissolved in 1M sodium carbonate or 1M potassium carbonate at 80 °C. Then, the solution was heated at 60 °C in order for the crystallization of sodium or potassium dawsonite to take place .
Molecular Structure Analysis
The molecular structure of aluminium carbonate is a network of aluminium oxide (Al2O3) and carbon dioxide (CO2) molecules bonded together . This molecular structure gives aluminium carbonate its buffering and pH regulating properties, which makes it useful in a variety of industrial applications .
Chemical Reactions Analysis
Aluminium Carbonate is highly reactive and forms a powerful dehydrating agent. It reacts with other acids and results in an exothermic reaction. It can react with sulphurous acid to form aluminium sulphite and carbon dioxide .
Physical And Chemical Properties Analysis
Aluminium Carbonate is a white, crystalline compound with a powdery or granular appearance . It is insoluble in water but soluble in acids . Its pH in an aqueous medium is 7.5 - 8.5 . Hence Aluminium Carbonate is basic in nature .
Wissenschaftliche Forschungsanwendungen
Heavy Metal Ion Removal : Basic aluminum carbonate porous nanospheres, prepared via a microwave-assisted solvothermal process, exhibit exceptional adsorption properties for heavy metal ions like As(V) and Cr(VI). These nanospheres have a large surface area and abundant carbonate groups, contributing to their high adsorption capacity. This is significant for purifying contaminated water, with practical applications in environmental cleanup and water treatment (Cao et al., 2012).
Alumina Preparation : Basic aluminum carbonate can be used as a precursor for producing high-porosity aluminas after calcination. This process involves generating gases from carbonate decomposition, impacting the properties of the resulting alumina. This finding is important for materials engineering, particularly in developing advanced ceramic materials (Figueiredo, 1989).
Aluminum Matrix Composites : Research on carbon nanotubes reinforced aluminum matrix composites describes the preparation methods and addresses process problems and solutions. These composites have potential applications in high-performance structural materials due to their low density, high strength, and good resistance to oxidation and corrosion (Wu et al., 2015).
Synthesis of Organic Carbonates : An aluminum complex has shown high activity in the formation of functional organic carbonates from epoxides and CO2. This discovery is significant in the field of green chemistry, offering a sustainable and efficient method for organic carbonate synthesis (Whiteoak et al., 2013).
Nuclear Methods in Industry : Basic aluminum carbonate has been involved in research and development activities utilizing nuclear methods in the Hungarian aluminum industry. This encompasses tracer investigations and the application of nuclear analytical methods and radioactive sources (Bujdosó & Tóth, 1982).
Aluminum Foam Production : The production of aluminum foam from A413 aluminum alloy using calcium carbonate (CaCO3) demonstrates its potential in creating lightweight, porous metal structures. This has implications in various engineering and material science applications (Karuppasamy et al., 2019).
Hydrogen Ammonium Carbonate Precipitation : Research on the precipitation of aluminum with hydrogen ammonium carbonate provides insights into analytical methodologies for aluminum determination and the properties of basic aluminum carbonate (KozuToshio, 1935).
Wirkmechanismus
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Batteries based on multivalent metals have the potential to meet the future needs of large-scale energy storage, due to the relatively high abundance of elements such as magnesium, calcium, aluminium and zinc in the Earth’s crust . In 2023, Al2[CO3]3 and Al2[C2O5][CO3]2 (dialuminium carbonate pyrocarbonate) were produced with a carbon dioxide pressure of 24 and 38 GPa. This means that the Earth’s mantle may contain aluminium carbonate minerals .
Eigenschaften
IUPAC Name |
aluminum;hydrogen carbonate;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Al/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVSRGEPDCSNW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HAlO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium carbonate,basic | |
CAS RN |
1339-92-0 | |
| Record name | Carbonic acid, aluminum salt, basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, aluminum salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)


